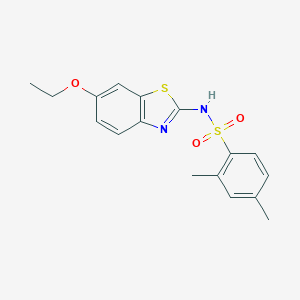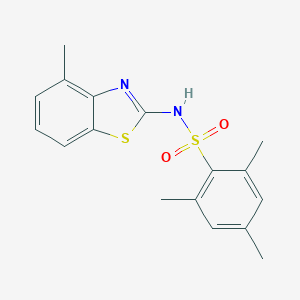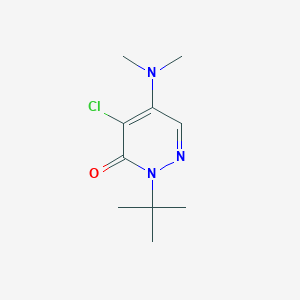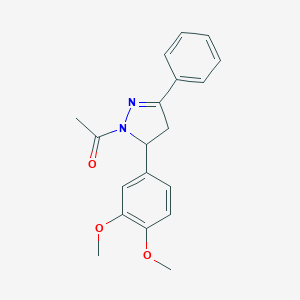![molecular formula C16H18N4O B259276 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. MI-773 is a member of the indole-3-carbonitrile family of compounds and has been shown to inhibit the activity of the p53-MDM2 protein-protein interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.
Wirkmechanismus
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile works by inhibiting the interaction between p53 and MDM2, which leads to the stabilization and activation of p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, and is often overexpressed in cancer cells. By inhibiting the p53-MDM2 interaction, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile allows p53 to accumulate in the cell and activate its downstream targets, leading to cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and sensitizing cells to chemotherapy and radiation therapy, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can also inhibit cell migration and invasion, and can induce autophagy in certain cancer cell types. 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and is stable under a variety of conditions. 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been extensively studied in preclinical models, making it a well-characterized tool compound for studying the p53-MDM2 pathway. However, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile is specific to the p53-MDM2 interaction, and may not be effective in cancers that have mutations in the p53 pathway.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another area of interest is the identification of biomarkers that can predict which patients will respond to 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile treatment. Additionally, there is interest in combining 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, to enhance its efficacy. Finally, there is interest in studying the role of 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile in other disease contexts, such as neurodegenerative diseases, where p53 has been implicated in disease pathology.
Synthesemethoden
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can be synthesized using a variety of methods. One such method involves the reaction of 1H-indole-3-carbonitrile with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with 2-(2-oxoethyl)acetonitrile to yield 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile. Other methods involve the use of different starting materials and reagents, but the overall goal is to produce 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile in a pure and efficient manner.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can induce apoptosis in cancer cells that express wild-type p53, but has little effect on cells that lack functional p53. In vivo studies have demonstrated that 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and colon cancer. 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
Eigenschaften
Produktname |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile |
|---|---|
Molekularformel |
C16H18N4O |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O/c1-18-6-8-19(9-7-18)16(21)12-20-11-13(10-17)14-4-2-3-5-15(14)20/h2-5,11H,6-9,12H2,1H3 |
InChI-Schlüssel |
UUADRZYAYJXAGN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)
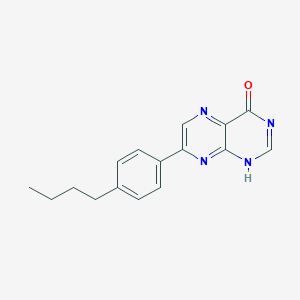
![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
